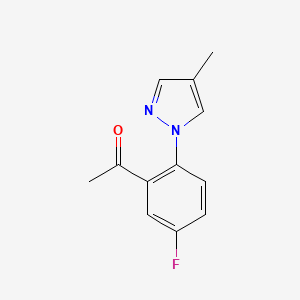

1-(5-Fluoro-2-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one

CAS No.:

Cat. No.: VC18241479

Molecular Formula: C12H11FN2O

Molecular Weight: 218.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11FN2O |

|---|---|

| Molecular Weight | 218.23 g/mol |

| IUPAC Name | 1-[5-fluoro-2-(4-methylpyrazol-1-yl)phenyl]ethanone |

| Standard InChI | InChI=1S/C12H11FN2O/c1-8-6-14-15(7-8)12-4-3-10(13)5-11(12)9(2)16/h3-7H,1-2H3 |

| Standard InChI Key | QTYWKBVXUAJXAH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN(N=C1)C2=C(C=C(C=C2)F)C(=O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a fluorinated benzene ring substituted at the 2-position with a 4-methyl-1H-pyrazole moiety and at the 5-position with a fluorine atom. The ethanone group at the 1-position introduces a ketone functional group, critical for intermolecular interactions. The IUPAC name (1-[5-fluoro-2-(4-methylpyrazol-1-yl)phenyl]ethanone) and SMILES notation (CC1=CN(N=C1)C2=C(C=C(C=C2)F)C(=O)C) explicitly define its connectivity.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₁FN₂O | |

| Molecular Weight | 218.23 g/mol | |

| InChIKey | QTYWKBVXUAJXAH-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=CN(N=C1)C2=C(C=C(C=C2)F)C(=O)C |

Physicochemical Characteristics

The fluorine atom enhances lipophilicity (logP ≈ 2.1 estimated), improving membrane permeability and bioavailability. The compound’s polar surface area (49.3 Ų) and rotatable bond count (2) suggest moderate flexibility, balancing solubility and binding specificity. Spectroscopic data (e.g., IR, NMR) for this specific compound are sparse, but analogous fluorinated pyrazoles exhibit characteristic absorptions:

Synthesis and Preparation

Friedel-Crafts Acylation

A benzene ring substituted with fluorine and pyrazole could undergo Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) . This method is widely employed for introducing ketone groups to aromatic systems.

Suzuki-Miyaura Coupling

Cross-coupling between a boronic acid-functionalized pyrazole and a fluorinated bromoacetophenone derivative could assemble the core structure. This approach offers regioselectivity and compatibility with sensitive functional groups .

Condensation Reactions

Reaction of 5-fluoro-2-hydrazinophenyl ethanone with 4-methyl-1H-pyrazole-1-carbaldehyde may yield the target compound via hydrazone formation, followed by cyclization .

Purification and Characterization

Typical purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol . High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are essential for confirming molecular identity.

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparisons

Current Status and Availability

As of August 2024, 1-(5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)phenyl)ethan-1-one is listed as discontinued by major suppliers like CymitQuimica. Researchers seeking analogs are advised to explore custom synthesis services or modify existing fluorinated pyrazole scaffolds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume